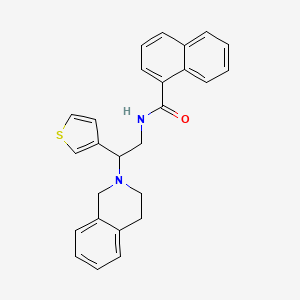

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex chemical compound that stands out for its potential applications across various scientific fields. The compound belongs to the naphthamide class, which is characterized by the presence of a naphthalene ring bonded to an amide group. This particular compound integrates elements of dihydroisoquinoline and thiophene, lending it unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves a multi-step process:

Formation of the dihydroisoquinoline moiety: : Starting from a simple isoquinoline derivative, hydrogenation is performed in the presence of a palladium catalyst under a hydrogen atmosphere to yield the dihydroisoquinoline intermediate.

Attachment of the thiophene ring: : The thiophene derivative is often introduced via a cross-coupling reaction such as the Suzuki-Miyaura or Stille coupling, utilizing palladium catalysts and appropriate ligands.

Naphthamide formation: : The final step involves the reaction of the intermediate with naphthalic anhydride or a naphthoyl chloride derivative, under basic conditions (e.g., sodium hydride in anhydrous dimethylformamide).

Industrial Production Methods

For industrial-scale production, process optimization is crucial. This can include the selection of scalable reagents, solvent recovery systems, and the recycling of palladium catalysts. Process intensification techniques such as continuous flow reactors may also be employed to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo a variety of chemical reactions:

Oxidation: : Utilizing oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to produce quinoline and thiophene oxides.

Reduction: : Reduction reactions involving hydrogenation or hydride donors (like lithium aluminum hydride) can lead to the hydrogenated derivatives of the compound.

Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by appropriate reagents such as halogens or nucleophiles like amines and alcohols.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Coupling reagents: : Palladium catalysts, Suzuki-Miyaura reagents.

Major Products

Oxidation: : Oxidized quinoline and thiophene derivatives.

Reduction: : Fully hydrogenated forms of the compound.

Substitution: : Substituted naphthamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules, thanks to its reactivity and functional group compatibility.

Biology

Researchers are investigating its potential as a bioactive molecule in drug discovery. The dihydroisoquinoline core is known for its pharmacological activities, including antitumor and anti-inflammatory properties.

Medicine

Due to its unique structural properties, it is being explored in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.

Industry

In industrial applications, this compound finds use in the development of advanced materials, including polymers and nanocomposites, where its electronic properties are particularly valuable.

Mecanismo De Acción

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets within biological systems. It is believed to interact with neurotransmitter receptors and enzyme targets, modulating their activity. The compound's unique structure allows it to engage in multiple pathways, potentially leading to diverse biological effects.

Comparación Con Compuestos Similares

Unique Attributes

Compared to other compounds with similar structural motifs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide exhibits enhanced stability and reactivity, attributable to the synergistic effects of the dihydroisoquinoline and thiophene moieties.

Similar Compounds

Dihydroisoquinoline derivatives: : Known for their pharmacological activities but may lack the specific reactivity conferred by the thiophene group.

Thiophene-containing naphthamides: : Possess unique electronic properties, but may not exhibit the same biological activity spectrum as compounds containing the dihydroisoquinoline core.

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H24N2O2S and a molecular weight of approximately 396.57 g/mol. Its structure features a naphthamide moiety linked to a thiophene and a dihydroisoquinoline, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S |

| Molecular Weight | 396.57 g/mol |

| CAS Number | 898452-61-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It has been shown to modulate receptors that are critical in various signaling pathways, influencing processes such as apoptosis and inflammation.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are typically in the low micromolar range, indicating potent effects.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal death. This effect may be mediated through the modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µM. The mechanism was linked to apoptosis induction via caspase activation.

Study 2: Neuroprotection

A study investigating the neuroprotective effects in a mouse model of Alzheimer's disease showed that treatment with the compound resulted in reduced amyloid plaque formation and improved memory performance in behavioral tests. This suggests potential therapeutic applications for neurodegenerative conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 5 |

| Isoquinoline derivative A | Antioxidant | 10 |

| Isoquinoline derivative B | Neuroprotective | 15 |

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2OS/c29-26(24-11-5-9-20-7-3-4-10-23(20)24)27-16-25(22-13-15-30-18-22)28-14-12-19-6-1-2-8-21(19)17-28/h1-11,13,15,18,25H,12,14,16-17H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQWRYJANKHKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.